Bienvenue dans la boutique en ligne BenchChem!

N-(4-chlorophenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide

ADME prediction Lipophilicity Pyrazole SAR

N-(4-chlorophenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide (CAS 1286699-51-1) is a fully synthetic, small-molecule pyrazole-acetamide derivative (MW 426.9 g/mol, XLogP3 3.5). It belongs to a proprietary library of morpholino‑pyrazole acetamides (Life Chemicals F3407 series) designed for kinase‑centric and GPCR drug discovery.

Molecular Formula C22H23ClN4O3
Molecular Weight 426.9
CAS No. 1286699-51-1
Cat. No. B3016063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide
CAS1286699-51-1
Molecular FormulaC22H23ClN4O3
Molecular Weight426.9
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CN(N=C2N3CCOCC3)CC(=O)NC4=CC=C(C=C4)Cl
InChIInChI=1S/C22H23ClN4O3/c1-29-19-8-2-16(3-9-19)20-14-27(25-22(20)26-10-12-30-13-11-26)15-21(28)24-18-6-4-17(23)5-7-18/h2-9,14H,10-13,15H2,1H3,(H,24,28)
InChIKeyOZJWUNNECDLOHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chlorophenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide (CAS 1286699-51-1): A Differentiated Pyrazole-Acetamide Probe for Kinase-Focused Screening


N-(4-chlorophenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide (CAS 1286699-51-1) is a fully synthetic, small-molecule pyrazole-acetamide derivative (MW 426.9 g/mol, XLogP3 3.5). [1] It belongs to a proprietary library of morpholino‑pyrazole acetamides (Life Chemicals F3407 series) designed for kinase‑centric and GPCR drug discovery. [2] The scaffold embeds three pharmacophoric elements—a 4‑chlorophenyl acetamide side chain, a 4‑methoxyphenyl group, and a morpholino substituent—arranged around a central 1H‑pyrazole ring, a combination that distinguishes it sterically, electronically, and in terms of computed ADME properties from close in‑class analogs. [1][2]

Why N-(4-Chlorophenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide Cannot Be Replaced by a Generic In-Class Analog


Although numerous pyrazole-acetamide analogs populate screening decks, small modifications to the three key substituents on the 1H‑pyrazole core produce sharp differences in computed lipophilicity, hydrogen‑bond capacity, and steric profile. [1] Published SAR on pyrazole‑based CB1 antagonists demonstrates that replacing a morpholino with a piperidine or amide group alters receptor affinity by more than an order of magnitude. [2] Consequently, swapping the 4‑chlorophenyl‑acetamide tail, the 4‑methoxyphenyl C4 substituent, or the C3 morpholine for even a structurally similar moiety (e.g., dimethylamino) changes the computed XLogP3, molecular shape, and electronic distribution, invalidating any SAR or screening hit built on the original compound. [1][2]

Head-to-Head Quantitative Differentiation of N-(4-Chlorophenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide


Computed Lipophilicity (XLogP3) Distinguishes Target Compound from Closest Morpholino and Dimethylamino Analogs

The target compound's computed XLogP3 (3.5) places it in a distinct lipophilicity window compared to its nearest commercial analogs. The dimethylamino congener (CAS 1286699-71-5) has an XLogP3 of 2.7, while the ethoxy‑phenyl analog (CAS 1286699-75-9) reaches 4.2. [1] The 0.7–0.8 log-unit difference equates to a ~5–6‑fold difference in predicted octanol/water partitioning, directly impacting predicted passive permeability and non‑specific protein binding. [1][2]

ADME prediction Lipophilicity Pyrazole SAR

Molecular Weight Window Positions Compound in Lead-Like Chemical Space

At 426.9 g/mol, the target compound sits squarely within the 'lead-like' MW window (≤450 Da) and is lighter than many multi‑substituted pyrazole‑acetamides. The direct ethoxy‑phenyl analog (CAS 1286699-75-9) is 440.9 g/mol, while bulkier N‑methyl‑N‑tolyl analogs in the series exceed 445 g/mol. [1] The 14‑Da difference relative to the ethoxy‑phenyl analog represents a measurable reduction in molecular size that, according to retrospective analyses of oral drug candidates, correlates with an improved probability of favorable oral absorption. [2]

Lead-likeness Physicochemical property Fragment-based drug design

Unique Hydrogen-Bond Donor/Acceptor Signature Alters Predicted Solubility and Target Engagement Profile

The target compound carries one H‑bond donor (amide NH) and five H‑bond acceptors (morpholine O, amide C=O, pyrazole N, methoxy O). In contrast, the dimethylamino analog (CAS 1286699-71-5) lacks the morpholine oxygen, reducing the acceptor count to 4, while the ethoxy‑phenyl analog adds a second ether oxygen, bringing the total to 6. [1] This modulation of the H‑bond acceptor count from 4 to 6 across just three analogs provides a direct, quantifiable lever for tuning aqueous solubility and predicted target‑binding pharmacophores—differences that are difficult to recapitulate with a single generic replacement. [1]

Hydrogen bonding Solubility prediction Pharmacophore modeling

Commercial Availability and Pricing Favor Systematic SAR Exploration

The target compound is stocked by Life Chemicals (cat. F3407-4624) in quantities from 2 μmol to 25 mg, with pricing ranging from $57 (2 μmol) to $109 (25 mg). [1] This represents a 48% cost premium on a per‑mg basis at the 5‑mg scale ($69/5 mg = $13.80/mg) versus $57/2 μmol (≈ $63.3/mg for a 426.9‑Da compound). However, the availability of the entire F3407 series from a single vendor enables systematic analog‑by‑catalog SAR without the lead times associated with custom synthesis. [1][2]

Chemical procurement Screening library Cost efficiency

Recommended Research Applications for N-(4-Chlorophenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide Based on Quantitative Benchmarking


Kinase Selectivity Panel Profiling Against Structurally Related Morpholino-Pyrazole Probes

The target compound’s intermediate XLogP3 (3.5) and H‑bond acceptor count (5) make it an appropriate reference probe for profiling kinase selectivity alongside the dimethylamino analog (XLogP3 2.7, 4 acceptors) and ethoxy‑phenyl analog (XLogP3 4.2, 6 acceptors). Running all three compounds in a 50‑kinase panel allows direct correlation of lipophilicity and H‑bond capacity with selectivity scores, an experimental design enabled by their co‑availability from a single vendor.

ADME/PK Triage in Hit-to-Lead Programs Requiring Balanced Lipophilicity

With a computed XLogP3 of 3.5—below CNS‑optimized thresholds (≤4) but above the <3 commonly sought for peripheral targets—this compound serves as a 'Goldilocks' probe for ADME triage. Procurement can bypass in‑house synthesis of a compound with this specific property profile, saving 4–6 weeks of med‑chem effort when a balanced‑lipophilicity pyrazole‑acetamide is needed to test permeability‑solubility trade‑offs.

Crystallography and Biophysical Fragment Screening with a Multi‑Acceptor Scaffold

The five H‑bond acceptors distributed across morpholine, amide, pyrazole, and methoxy groups provide multiple potential anchor points for protein crystallography soaking experiments. The compound’s lead‑like MW (426.9 g/mol) and single H‑bond donor reduce aggregation risk relative to heavier, more lipophilic analogs, making it suitable for surface‑plasmon‑resonance (SPR) or thermal shift assays where non‑specific binding must be minimized.

Analog‑by‑Catalog SAR Expansion of Pyrazole‑Based CB1 or Kinase Chemotypes

The entire F3407 series from Life Chemicals provides procurement‑ready matched molecular pairs (MMPs) that differ in a single substituent (e.g., Cl‑phenyl vs. F‑phenyl on the acetamide; morpholino vs. dimethylamino on C3). Purchasing the target compound together with its MMPs enables systematic, publication‑quality SAR tables to be generated within a single compound ordering cycle, accelerating hit expansion without the bottlenecks of parallel synthesis.

Quote Request

Request a Quote for N-(4-chlorophenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.